molecular formula C18H15ClFNO B1327223 (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898749-44-5

(4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1327223
M. Wt: 315.8 g/mol
InChI Key: UROTUMLSUQMDKW-UHFFFAOYSA-N
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Description

“(4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a chemical compound. The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like imidazole . Pyrrole is known to be a biologically active scaffold with diverse activities .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a phenyl group attached to the pyrrole ring .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure: A study by Huang et al. (2021) examined boric acid ester intermediates with benzene rings, which are similar in structure to (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. They conducted a three-step substitution reaction, confirmed the structures through various spectroscopic methods, and performed crystallographic and conformational analyses using X-ray diffraction and DFT (Huang et al., 2021).

Chemical Properties and Analysis

  • Isomorphism and Disorder in Structures

    Rajni Swamy et al. (2013) researched isomorphous structures related to the compound . They discovered that both structures show extensive disorder, which was treated to improve the quality of the structural description, highlighting the complexity of analyzing similar compounds (Rajni Swamy et al., 2013).

  • Development of Solution Formulations

    Burton et al. (2012) investigated the development of solution formulations for a poorly water-soluble compound similar to (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. Their focus was on increasing in vivo exposure, which is critical for the effective use of such compounds in scientific research (Burton et al., 2012).

Potential Biological Applications

  • Antimicrobial and Antiviral Activities

    The synthesis and antimicrobial activities of similar compounds have been investigated, as seen in the work of Ali and Yar (2007). They explored the antimycobacterial activities of novel derivatives against Mycobacterium tuberculosis, indicating a potential application in treating infectious diseases (Ali & Yar, 2007).

  • Antitumor Activity

    Tang and Fu (2018) synthesized a compound structurally similar to (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone and examined its antitumor activity. This indicates the potential of such compounds in cancer research and treatment (Tang & Fu, 2018).

Future Directions

The future directions for research on this compound could involve exploring its potential biological activities, given the known diverse activities of pyrrole derivatives . Further studies could also focus on its synthesis and chemical properties.

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROTUMLSUQMDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643501
Record name (4-Chloro-2-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898749-44-5
Record name Methanone, (4-chloro-2-fluorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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